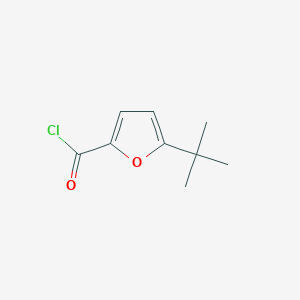
2-Chloro-2-iodoacetamide
Descripción general
Descripción
2-chloro-2-iodoacetamide is a carboxamide.
Aplicaciones Científicas De Investigación
Alkylation in Proteomics
2-Chloroacetamide, an analog of 2-chloro-2-iodoacetamide, has been suggested as an alternative to iodoacetamide for alkylation in proteomic sample preparation. It was believed to reduce off-target alkylation, but it also leads to adverse effects like methionine oxidation and oxidation of tryptophan. These findings highlight the complex trade-offs in selecting alkylating reagents for proteomics (Hains & Robinson, 2017).
Radical Additions in Organic Synthesis
2-Iodoacetamide, closely related to this compound, has been employed in radical reactions. For instance, a mixture of 2-iodoacetamide and 5-hexen-1-ol in water in the presence of a water-soluble radical initiator yielded γ-lactones, demonstrating its utility in organic synthesis (Yorimitsu, Wakabayashi, Shinokubo, & Oshima, 2001).
Disinfection By-Products in Water Treatment
Iodoacetamide, closely related to this compound, has been studied in the context of disinfection by-products (DBPs) in water treatment. The formation of haloacetic acids and trihalomethanes, including iodinated forms, during water disinfection processes, has been a significant area of research (Xue et al., 2017).
Protein Labeling in Biochemistry
2-Iodoacetamide derivatives are useful in biochemistry for protein labeling. A bifunctional rhodamine dye with 2-(iodoacetamido)ethyl substituents has been synthesized for two-site, 1:1 labeling of proteins, illustrating the applicability of iodoacetamide derivatives in studying protein structures (Corrie, Craik, & Munasinghe, 1998).
Impact on Insulin Receptor Activities
Iodoacetamide, similar in function to this compound, has been shown to enhance the autophosphorylation and kinase activity of insulin receptors. This indicates its potential utility in studying the biochemical pathways involved in insulin signaling (Li, Moule, & Yip, 1991).
Understanding Protein and RNA Interactions
2-Iodoacetamide has been used to study the interactions between proteins and RNA in ribosomes. This application showcases its utility in understanding the molecular mechanisms of protein synthesis and function (Cheng & McAllister, 1973).
Propiedades
IUPAC Name |
2-chloro-2-iodoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClINO/c3-1(4)2(5)6/h1H,(H2,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWIMPAKBITDPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)(Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClINO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20617917 | |
| Record name | 2-Chloro-2-iodoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.41 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62872-35-9 | |
| Record name | 2-Chloro-2-iodoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20617917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-tert-Butyl-O-[1-[4-(chloromethyl)phenyl]ethyl]-N-(2-methyl-1-phenylpropyl)hydroxylamine](/img/structure/B1629170.png)












